(2Z)-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Beschreibung
(2Z)-2-[[5-(4-Nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one is a heterocyclic compound featuring a thiazolo[3,2-a]benzimidazolone core fused with a nitro-substituted furan-methylidene moiety. Its structure combines electron-deficient aromatic systems (4-nitrophenyl) with a planar heterocyclic framework, making it a candidate for studying electronic effects on biological activity and crystallographic behavior. The Z-configuration of the methylidene group is critical for maintaining conjugation and molecular rigidity, which influence its physicochemical and pharmacological properties .
Eigenschaften
IUPAC Name |
(2Z)-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O4S/c24-19-18(28-20-21-15-3-1-2-4-16(15)22(19)20)11-14-9-10-17(27-14)12-5-7-13(8-6-12)23(25)26/h1-11H/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAFMCGOKRAGOP-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2Z)-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo-benzimidazole core and a furan ring substituted with a nitrophenyl group. Its molecular formula is , with a molecular weight of approximately 318.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀N₄O₃S |
| Molecular Weight | 318.33 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may influence:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may bind to receptors, influencing signal transduction pathways critical for cellular communication.
- Antioxidant Activity : The presence of the nitrophenyl group suggests potential antioxidant properties, which could protect cells from oxidative stress.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study : A study on thiazolo-benzimidazole derivatives demonstrated that these compounds exhibited cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of cell cycle arrest and apoptosis, with IC50 values ranging from 10–30 µM for the most active analogues.
Antimicrobial Activity
Thiazole-containing compounds have also shown promise as antimicrobial agents. The ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes contributes to their effectiveness.
Case Study : A derivative similar to this compound was tested against various bacterial strains. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thiazole derivatives. For example:
- Structure-Activity Relationship (SAR) : Modifications on the furan and benzene rings can significantly affect potency and selectivity against target cells.
- Combination Therapies : The compound's potential for use in combination with existing chemotherapeutics is being explored to enhance efficacy and reduce resistance.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Electronic Differences
Physicochemical Properties
Key parameters (Table 1) highlight high lipophilicity (logP ~5.12), consistent with nitroaromatic systems. The polar surface area (65.40 Ų) suggests moderate solubility, influenced by hydrogen-bond acceptors (e.g., nitro and carbonyl groups). Comparatively, methyl-substituted analogs (e.g., Compound B) exhibit slightly higher logP values due to increased hydrophobicity .
Crystallographic and Hydrogen-Bonding Analysis
- Crystallography Tools : Structures of related compounds (e.g., pyrazolines in ) were solved using SHELX and WinGX, indicating robust refinement protocols for similar systems .
- Hydrogen-Bonding Patterns: The nitro and carbonyl groups in the target compound likely form intermolecular hydrogen bonds (e.g., C=O···H–N or NO₂···H–O), stabilizing crystal packing. Graph set analysis () could reveal motifs like R₂²(8) or C(4) chains, common in nitroaromatic crystals .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., Z-configuration via coupling constants) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects minor impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
How can researchers optimize reaction conditions to improve synthesis yield?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for condensation steps, while ethanol minimizes side reactions .
- Catalyst Screening : Triethylamine or pyridine improves Knoevenagel condensation efficiency compared to weaker bases .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and increases yield by 15–20% .
- Purification : Gradient elution in column chromatography (hexane:ethyl acetate) resolves stereoisomeric by-products .
What strategies resolve contradictions in spectral data during structural elucidation?
Q. Advanced
- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (e.g., using SHELXL for refinement) to confirm stereochemistry .
- Comparative Analysis : Compare experimental NMR shifts with computed spectra (DFT calculations) to identify discrepancies in substituent effects .
- Dynamic HPLC Studies : Monitor isomerization under varying pH/temperature to explain anomalous retention times .
How can computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or cyclooxygenase) based on the nitrophenyl group’s electron-withdrawing properties .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in aqueous environments (GROMACS) to assess binding affinity over time .
- QSAR Modeling : Correlate structural descriptors (e.g., Hammett constants of nitro groups) with observed biological activity .
What in vitro assays are suitable for evaluating the compound’s biological activity?
Q. Advanced
- Enzyme Inhibition Assays : Test inhibition of COX-2 or EGFR kinases via spectrophotometric monitoring of substrate conversion .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values .
- Antimicrobial Susceptibility Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
How does pH and temperature affect the compound’s stability during storage?
Q. Advanced
- pH Stability : Under acidic conditions (pH < 3), the nitro group may undergo partial reduction, while alkaline conditions (pH > 9) risk hydrolysis of the thiazole ring .
- Thermal Stability : Store at 4°C in inert atmospheres (argon) to prevent oxidative degradation. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days .
- Analytical Monitoring : Periodic HPLC analysis detects degradation products, such as nitroso derivatives .
What structural analogs of this compound have been studied, and how do their activities compare?
Q. Advanced
| Compound Name | Structural Variation | Key Biological Activity | Unique Feature |
|---|---|---|---|
| (5Z)-3-allyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one | Thiazolidinone core with allyl group | Anticancer (IC₅₀ = 8.2 µM) | Enhanced solubility in polar solvents |
| 5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | Benzoxazine instead of benzimidazole | Anti-inflammatory (COX-2 inhibition) | Improved metabolic stability |
| (5Z)-3-methyl-2-thioxo-1,3-thiazolidin-4-one | Simplified thiazolidinone scaffold | Antimicrobial (MIC = 12.5 µg/mL) | Lacks nitro group, lower cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
